![molecular formula C25H22ClN3O2S B1230823 2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)
2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide is a member of phenothiazines.
Wissenschaftliche Forschungsanwendungen
Bioactivity Study of Novel Benzamides
A study explored the synthesis and characterization of novel benzamides and their metal complexes, focusing on their antibacterial activity. Notably, these compounds demonstrated considerable in vitro antibacterial properties against various bacterial strains. Copper complexes of these benzamides exhibited enhanced activities compared to the free ligands, especially against bacteria like Bacillus cereus, Proteus mirabilis, and Pseudomonas aeruginosa (Khatiwora et al., 2013).
Serotonin Receptor Agonist and Gastrointestinal Motility
Another research focused on the synthesis of benzamide derivatives, analyzing their role as serotonin 4 (5-HT(4)) receptor agonists. This study highlighted the potential of these compounds in enhancing gastrointestinal motility, indicating their promising profiles for treating related disorders (Sonda et al., 2003).
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were examined for their anti-acetylcholinesterase (anti-AChE) activity. Some compounds with specific benzamide substitutions demonstrated significant inhibition of acetylcholinesterase, pointing towards their potential as antidementia agents (Sugimoto et al., 1990).
N-Piperidine Benzamides as CCR5 Antagonists
Research on the synthesis and structural characterization of N-Piperidine benzamides as CCR5 antagonists was conducted. These compounds displayed certain bioactivities and were characterized by various spectroscopic methods (Cheng De-ju, 2015).
In Vitro Bactericidal Activity against MRSA
A series of substituted benzamides was assessed for their bactericidal potential against methicillin-resistant Staphylococcus aureus (MRSA). Certain compounds exhibited a remarkable rapid bactericidal effect, suggesting their efficacy in combating MRSA infections (Zadrazilova et al., 2015).
Synthesis of Radioligands for Serotonin‐5HT2‐Receptors
The synthesis of a radioiodinated ligand for serotonin‐5HT2‐receptors was explored, highlighting its potential as a tracer for γ‐emission tomography. This research demonstrates the compound's high affinity and selectivity for 5HT2-receptors, indicating its usefulness in neuroimaging studies (Mertens et al., 1994).
Eigenschaften
Molekularformel |
C25H22ClN3O2S |
|---|---|
Molekulargewicht |
464 g/mol |
IUPAC-Name |
2-chloro-N-[1-(phenothiazine-10-carbonyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C25H22ClN3O2S/c26-19-8-2-1-7-18(19)24(30)27-17-13-15-28(16-14-17)25(31)29-20-9-3-5-11-22(20)32-23-12-6-4-10-21(23)29/h1-12,17H,13-16H2,(H,27,30) |
InChI-Schlüssel |
BTUMIUCIIPZDME-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


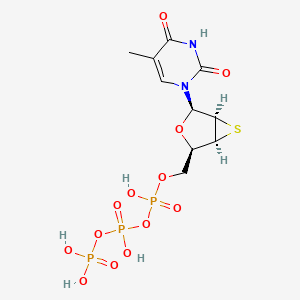
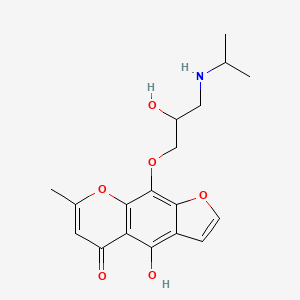
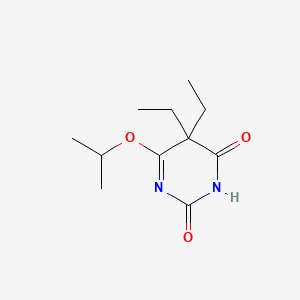
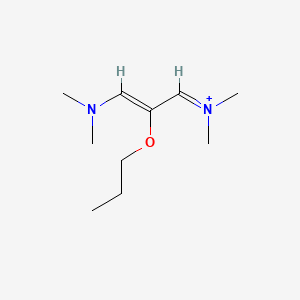
![2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid](/img/structure/B1230745.png)

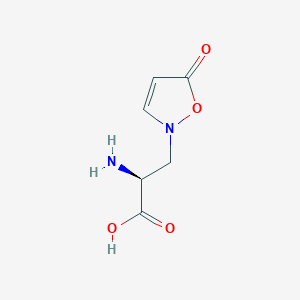
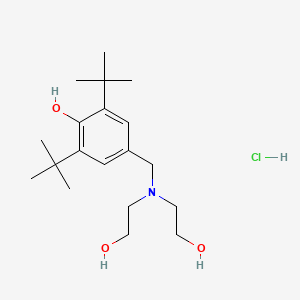
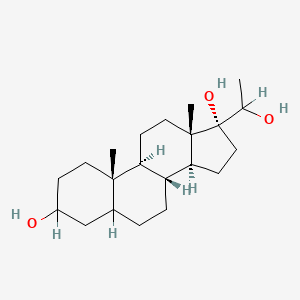
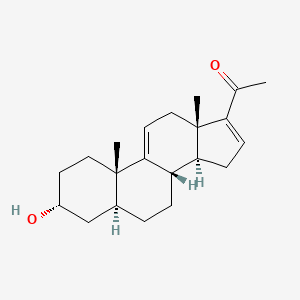

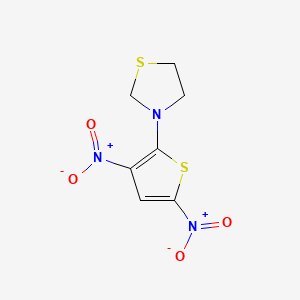
![1-[(1-Tert-butyl-5-tetrazolyl)-(4-methylphenyl)methyl]-4-methylpiperidine](/img/structure/B1230762.png)
![1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1230763.png)
